Introduction: Navigating the Identity of a Key Chiral Building Block
Introduction: Navigating the Identity of a Key Chiral Building Block
An In-Depth Technical Guide to Methyl D-prolinate for Researchers and Drug Development Professionals
Methyl D-prolinate is a pivotal chiral intermediate in the fields of synthetic organic chemistry and pharmacology. As a derivative of the non-proteinogenic D-proline, its unique stereochemistry and structural properties are leveraged in the synthesis of complex molecules, particularly in peptide chemistry and the development of novel therapeutics.[1][2] A critical point of clarification for any researcher is its chemical identity, as it is most commonly supplied and utilized as its hydrochloride salt for enhanced stability and handling. This guide will delve into the technical specifics of Methyl D-prolinate, focusing on the hydrochloride form, while also providing context for the free base.
The distinction between the free base and its salt is crucial for experimental design and material sourcing. The hydrochloride salt generally presents as a stable, crystalline solid, which is more convenient for weighing and storage compared to the free base, which can be an oil or a less stable solid.
| Identifier | Methyl D-prolinate (Free Base) | Methyl D-prolinate Hydrochloride |
| IUPAC Name | methyl (2R)-pyrrolidine-2-carboxylate[3] | methyl (2R)-pyrrolidine-2-carboxylate;hydrochloride[] |
| CAS Number | 43041-12-9[3] | 65365-28-8 [5] |
| Molecular Formula | C₆H₁₁NO₂[3] | C₆H₁₁NO₂·HCl[5] |
| Molecular Weight | 129.16 g/mol [3] | 165.62 g/mol |
| Synonyms | (R)-methyl pyrrolidine-2-carboxylate[3] | D-Pro-OMe HCl, (R)-Pyrrolidine-2-carboxylic acid methyl ester hydrochloride[1][] |
This guide will primarily focus on the hydrochloride salt (CAS 65365-28-8) due to its prevalence in research and commercial applications.
Physicochemical & Chiral Properties: The Foundation of Application
The utility of Methyl D-prolinate hydrochloride stems from its specific physical and stereochemical characteristics. Understanding these properties is essential for its effective use in synthesis and analysis.
Core Properties
As a Senior Application Scientist, the first step in utilizing any starting material is to verify its fundamental properties against the supplier's Certificate of Analysis (CoA). These parameters dictate solvent choice, reaction conditions, and storage protocols.
| Property | Value | Significance in Application |
| Appearance | White to off-white crystalline powder[1][] | Indicates purity. Discoloration may suggest degradation or impurities. |
| Melting Point | 69-75°C[][6] | A sharp melting range is a classic indicator of high purity. |
| Optical Rotation | [α]20/D +31° to +35° (c=1 in H₂O)[6] | Confirms the stereochemical identity and enantiomeric purity. Deviation from this range indicates chiral contamination (e.g., with the L-enantiomer). |
| Storage Temperature | 2-8°C[1][] | Recommended for maintaining long-term stability and preventing degradation. |
| Sensitivity | Hygroscopic[7][8] | The material readily absorbs moisture from the air. This necessitates storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis of the ester and ensure accurate weighing. |
Synthesis and Chemical Logic: From Amino Acid to Ester
The most common and straightforward synthesis of Methyl D-prolinate hydrochloride is the direct esterification of D-proline. The choice of esterification agent is critical and is typically driven by considerations of yield, safety, and scalability.
Standard Laboratory Protocol: Thionyl Chloride Method
This is a robust and widely used method. The causality is clear: thionyl chloride (SOCl₂) reacts with methanol to form methyl chloroformate and HCl in situ. The HCl protonates the carboxylic acid of proline, activating it for nucleophilic attack by methanol, driving the reaction to completion.
Experimental Protocol:
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Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add D-proline.
-
Solvent Addition: Suspend the D-proline in anhydrous methanol under an inert atmosphere (e.g., Argon). The suspension is necessary as proline has limited solubility in pure methanol.
-
Reagent Addition: Cool the suspension in an ice bath (0°C). Slowly add thionyl chloride dropwise via a syringe. This step is highly exothermic and generates HCl gas; proper quenching and ventilation are essential.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a crystalline solid or oil, is the hydrochloride salt.
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Purification: The product can be triturated with cold diethyl ether or recrystallized to achieve high purity if necessary.
Caption: General workflow for the synthesis of Methyl D-prolinate HCl.
Core Applications in Drug Discovery and Synthesis
The esterification of D-proline to Methyl D-prolinate is not an arbitrary step; it is a strategic chemical modification that unlocks its utility. By protecting the carboxylic acid as a methyl ester, the amine group is left free to participate in subsequent reactions, such as peptide bond formation.
Caption: Key application areas for Methyl D-prolinate Hydrochloride.
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Peptide Synthesis : The primary application is as a building block for peptides.[1] The incorporation of a D-amino acid like D-proline into a peptide chain can dramatically increase its resistance to enzymatic degradation (proteolysis) in vivo. This is a critical strategy in drug design to enhance the half-life and bioavailability of peptide-based therapeutics.[9]
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Asymmetric Synthesis : As an enantiomerically pure compound, Methyl D-prolinate serves as a valuable chiral auxiliary or ligand in asymmetric catalysis.[1] Its rigid pyrrolidine ring can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction to favor the formation of one enantiomer of the product.
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Pharmaceutical Intermediates : It is a key starting material for a wide range of complex, biologically active molecules beyond peptides. Its structure is a privileged scaffold in medicinal chemistry, and its derivatives are explored in treatments for cancer and viral diseases.[1][2] The methyl group itself can modulate physicochemical properties, affecting solubility, metabolic stability, and binding interactions.[10]
Analytical Characterization: A Self-Validating System
Ensuring the identity, purity, and chiral integrity of Methyl D-prolinate is paramount before its use in synthesis. A multi-step analytical workflow provides a self-validating system, ensuring that the material meets the stringent requirements for pharmaceutical development.
Experimental Protocol: Quality Control Analysis
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Appearance & Solubility : A simple visual inspection against a white background and a qualitative solubility test in relevant solvents (e.g., water, methanol) serve as the first pass.
-
Purity by HPLC : A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a C18 column is typically used to determine chemical purity. A purity of ≥98.5% is common for research-grade material.[11]
-
Enantiomeric Purity by Chiral HPLC : This is the most critical test. The sample is analyzed on a chiral stationary phase column (e.g., CHIRALPAK series) to separate the D- and L-enantiomers.[12] The goal is to quantify any L-enantiomer contamination, ensuring high enantiomeric excess (e.e.).
-
Structural Confirmation :
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra confirm the molecular structure. The integration of proton signals should match the expected number of protons, and chemical shifts should align with reference spectra.
-
Mass Spectrometry (MS) : ESI-MS will show a molecular ion peak corresponding to the free base (e.g., [M+H]⁺), confirming the molecular weight.[13]
-
-
Certificate of Analysis (CoA) Generation : The results from all tests are compiled into a CoA, which serves as the definitive record of the material's quality for a specific batch.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 3. Methyl D-prolinate | C6H11NO2 | CID 853476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. D-Proline methyl ester hydrochloride [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Buy D-Proline Methyl Ester Hydrochloride | 65365-28-8 [smolecule.com]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. China D-Proline Methyl Ester HydrochlorideSynonyms: H-D-Pro-OMe·HCl CAS: 65365-28-8Assay: â¥98.5% (HPLC)Appearance: White To Off-White Crystalline PowderAmino Acids And Derivatives, High Quality Contact: Dr. Manufacturer and Supplier, Factory Exporter | Xinchem [xinchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
